molecular formula C15H12ClN3O3S2 B2625956 4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 672925-20-1

4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2625956
CAS No.: 672925-20-1
M. Wt: 381.85
InChI Key: DHOYGLILMXKODG-UHFFFAOYSA-N
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Description

4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a complex organic compound that features a combination of pyrrole, thiophene, and sulfonohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzenesulfonyl chloride and a hydrazide derivative of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide
  • 4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide derivatives

Uniqueness

4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is unique due to its combination of pyrrole, thiophene, and sulfonohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a detailed overview of the compound's pharmacological profiles.

  • IUPAC Name : this compound
  • Chemical Formula : C20H17ClN4O3S2
  • Molecular Weight : 460.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. The sulfonohydrazide moiety may facilitate interactions with carbonyl groups in proteins, leading to modulation of enzymatic activities.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation, thereby exhibiting anticancer properties.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways related to inflammation and immune response.

Biological Activity

Research indicates that derivatives of sulfonohydrazides often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies suggest that compounds with similar structures possess significant antibacterial and antifungal properties.
  • Anticancer Properties : Preliminary data indicate potential cytotoxic effects against various cancer cell lines.

Case Studies

  • Anticancer Activity :
    • A study conducted on a series of hydrazone derivatives demonstrated that modifications in the structure led to increased cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) .
    • The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways.
  • Antimicrobial Efficacy :
    • Research has shown that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC (minimum inhibitory concentration) value of 32 µg/mL against Staphylococcus aureus .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Induces apoptosis
AnticancerHeLa (cervical cancer)Cytotoxic effects
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliSignificant inhibition

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYGLILMXKODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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